5,7-Dimethylpyrido[3,4-e][1,2,4]triazine
Description
5,7-Dimethylpyrido[3,4-e][1,2,4]triazine is a heterocyclic compound featuring a pyridine ring fused with a 1,2,4-triazine moiety, substituted with methyl groups at positions 5 and 5. This scaffold is structurally related to bioactive pyridotriazines and pyrimidotriazines, which are known for diverse pharmacological activities, including antifungal, antiviral, and anticancer effects . The compound’s hydrophilicity and metabolic stability are influenced by the pyridine core and methyl substituents, making it a candidate for drug development. Its molecular formula is C₁₀H₁₀N₄, with a molecular weight of 186.22 g/mol. Key properties include moderate aqueous solubility and stability in microsomal assays, as observed in structurally similar derivatives .
Properties
IUPAC Name |
5,7-dimethylpyrido[3,4-e][1,2,4]triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-5-3-7-8(6(2)11-5)9-4-10-12-7/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVLPRPJUARYEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)C)N=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20923984 | |
| Record name | 5,7-Dimethylpyrido[3,4-e][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20923984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121845-76-9 | |
| Record name | 5,7-Dimethylpyridino(3,4-e)1,2,4-triazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121845769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dimethylpyrido[3,4-e][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20923984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylpyrido[3,4-e][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-diaminopyridine with formic acid and formaldehyde, followed by cyclization to form the triazine ring. The reaction conditions often require heating and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 5,7-Dimethylpyrido[3,4-e][1,2,4]triazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethylpyrido[3,4-e][1,2,4]triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazine ring to more reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or triazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
5,7-Dimethylpyrido[3,4-e][1,2,4]triazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5,7-Dimethylpyrido[3,4-e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Fervenulin (1,6-Dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione)
3-(4-Fluorophenyl)-5,7-dimethylpyrido[3,4-e][1,2,4]triazine
- Structure : Features a 4-fluorophenyl substituent at position 3 in addition to methyl groups at 5 and 6.
- Activity : Demonstrates moderate antifungal activity against Candida and Trichophyton strains, attributed to the electron-withdrawing fluorine atom improving target binding .
- Key Difference : The fluorophenyl group enhances lipophilicity and bioavailability compared to the parent 5,7-dimethyl compound .
Pyrimidotriazine Derivatives
Pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione Derivatives
- Structure : Characterized by dione groups at positions 5 and 7 and variable substitutions at N¹ and C³.
- Activity: Notable cytoprotective effects against rotenone-induced toxicity (CC50/EC50 ratio = 92 for lead compound 1f) and heat shock factor 1 (HSF1) activation .
- Key Difference : The dione groups improve aqueous solubility (>10 mg/mL) but reduce membrane permeability compared to methyl-substituted pyridotriazines .
3-Aryl-8-propylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-diones
- Structure : Propyl and aryl substitutions at positions 8 and 3, respectively.
- Activity : Synthesized as antitumor agents, with IC₅₀ values in the low micromolar range against breast cancer (MCF-7) cells .
- Key Difference : The propyl chain enhances hydrophobic interactions with enzyme active sites, improving potency but increasing metabolic clearance .
Benzotriazine vs. Pyridotriazine Scaffolds
Dihydrobenzotriazines
- Structure : Benzene ring fused to triazine, often with disubstitutions at position 3.
- Activity : Moderate anti-inflammatory activity but poor antifungal efficacy due to lower hydrophilicity and susceptibility to azoreductase-mediated degradation .
- Key Difference : Replacement of benzene with pyridine (as in 5,7-dimethylpyridotriazine) increases hydrophilicity and antifungal potency by 3–5-fold .
Comparative Data Table
| Compound | Core Structure | Substituents | Bioactivity | Solubility (mg/mL) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|---|---|
| 5,7-Dimethylpyridotriazine | Pyrido[3,4-e]triazine | 5-Me, 7-Me | Antifungal (Candida spp.) | 2.5 | 45 (rat microsomes) |
| Fervenulin | Pyrimido[5,4-e]triazine | 1-Me, 6-Me, 5,7-dione | Antibacterial, Anticancer | 12.8 | 22 |
| 3-(4-Fluorophenyl)pyridotriazine | Pyrido[3,4-e]triazine | 5-Me, 7-Me, 3-(4-F-Ph) | Antifungal (Trichophyton) | 1.8 | 38 |
| Pyrimidotriazine-5,7-dione (1f) | Pyrimido[5,4-e]triazine | N¹-Et, C³-Ph, 5,7-dione | Cytoprotective (HSF1 activation) | 15.2 | 65 |
| Dihydrobenzotriazine | Benzotriazine | 3,3-diMe | Anti-inflammatory | 0.9 | 18 |
Mechanistic Insights
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine, nitro) enhance target binding but may reduce metabolic stability. Methyl groups improve lipophilicity and passive diffusion .
- Ring System Impact : Pyridotriazines exhibit higher metabolic stability than benzotriazines due to reduced azoreductase susceptibility . Dione-containing derivatives show superior solubility but require structural optimization for blood-brain barrier penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
